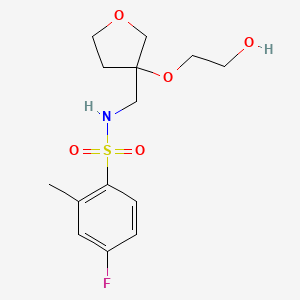

4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide

Description

BenchChem offers high-quality 4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO5S/c1-11-8-12(15)2-3-13(11)22(18,19)16-9-14(21-7-5-17)4-6-20-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXOIUDRGOADBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCOC2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula: C15H20FNO4S

- Molecular Weight: 335.39 g/mol

The structure includes a sulfonamide functional group, a tetrahydrofuran moiety, and a fluorine atom, which may contribute to its biological activity.

The biological activity of sulfonamides often involves the inhibition of specific enzymes or receptors. The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition can lead to antibacterial effects, making sulfonamides valuable in treating infections. The presence of the tetrahydrofuran ring may enhance the compound's interaction with biological targets, potentially improving its efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides have been traditionally used as antibiotics due to their ability to inhibit bacterial growth. Preliminary studies on related compounds suggest that 4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide may also possess similar activity against a range of pathogens.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of related compounds. For example, nucleoside analogs have shown effectiveness against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). Although specific data on 4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide is limited, its structural similarities to known antiviral agents warrant further investigation into its potential antiviral mechanisms.

Case Studies and Research Findings

-

Study on Related Sulfonamides:

A study investigating the biological activity of various sulfonamide derivatives found that modifications to the molecular structure significantly impacted their antimicrobial efficacy. The introduction of fluorine atoms often enhanced potency against specific bacterial strains. -

Antiviral Efficacy:

In vitro assays have demonstrated that certain nucleoside analogs can effectively inhibit HBV polymerase with IC50 values in the low nanomolar range. These findings suggest that structural modifications similar to those present in 4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide could lead to compounds with enhanced antiviral activity . -

Pharmacokinetic Studies:

Research has shown that compounds with tetrahydrofuran moieties exhibit favorable pharmacokinetic profiles, including improved solubility and bioavailability. These properties are crucial for the development of effective therapeutic agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H20FNO4S |

| Molecular Weight | 335.39 g/mol |

| Antimicrobial Activity | Potentially significant |

| Antiviral Activity | Under investigation |

| Mechanism of Action | Enzyme inhibition |

Q & A

Q. What are the validated methods for synthesizing 4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methylbenzenesulfonamide, and how is purity ensured?

A multi-step synthesis is typically employed:

Intermediate Preparation : React 2-methyl-4-fluorobenzenesulfonyl chloride with a hydroxylated tetrahydrofuran precursor under basic conditions (e.g., triethylamine in anhydrous THF at 0–5°C).

Coupling Reaction : Use a nucleophilic substitution or amidation step to attach the sulfonamide group to the tetrahydrofuran backbone.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product.

Purity Validation :

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., fluorinated aromatic protons at δ 7.2–7.8 ppm, tetrahydrofuran protons at δ 3.5–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion mass within ±2 ppm error .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- HPLC-UV/Vis : Monitor degradation products using a C18 column (acetonitrile/water mobile phase, pH 2–9) .

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition above 200°C indicates robust handling conditions) .

Q. How can researchers screen this compound for preliminary biological activity?

- Enzyme Inhibition Assays : Test against sulfonamide targets like carbonic anhydrase or dihydropteroate synthase (IC50 determination via fluorometric assays) .

- Antimicrobial Screening : Use broth microdilution (MIC values against Gram-positive/negative bacteria, fungi) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .

Advanced Research Questions

Q. What mechanistic insights explain contradictory activity data between this compound and its structural analogs?

Contradictions often arise from substituent effects and conformational flexibility :

| Analog Substituent | Biological Activity | Key Factor |

|---|---|---|

| Trifluoromethyl (CF3) | Enhanced enzyme inhibition | Increased electronegativity and lipophilicity |

| Methoxy (OCH3) | Reduced cytotoxicity | Altered metabolic stability |

| Chlorine (Cl) | Improved antimicrobial | Steric effects on target binding |

Q. Resolution Strategies :

- Molecular Dynamics (MD) Simulations : Compare binding poses in enzyme active sites (e.g., using AutoDock Vina) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substituent variations (e.g., halogenation, alkyl chain length) .

Q. How can reaction kinetics be optimized for scalable synthesis of this compound?

Key Parameters :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) accelerate sulfonamide coupling but may require quenching to prevent side reactions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency (reduces reaction time by 30–50%) .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize hydrolysis .

Scalability : Pilot-scale reactors (e.g., 10 L) with continuous flow systems improve yield reproducibility (>85%) .

Q. What computational approaches predict this compound’s interactions with non-target proteins?

- Docking Studies : Use Schrödinger Suite or GROMACS to screen against off-target receptors (e.g., GPCRs, kinases) .

- ADMET Prediction : SwissADME or pkCSM models estimate bioavailability, blood-brain barrier penetration, and toxicity .

Validation : Compare computational results with experimental SPR (Surface Plasmon Resonance) binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.